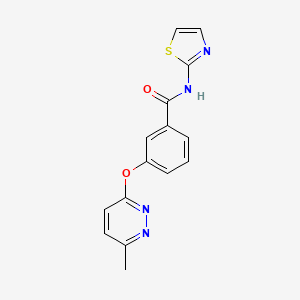

3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide

Beschreibung

3-((6-Methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide is a benzamide derivative featuring a thiazole ring linked to the amide nitrogen and a 6-methylpyridazine substituent via an ether bond. This scaffold is of interest in medicinal chemistry due to the pharmacological versatility of the benzamide-thiazole core, which is known to interact with diverse biological targets such as kinases, enzymes, and receptors .

Eigenschaften

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c1-10-5-6-13(19-18-10)21-12-4-2-3-11(9-12)14(20)17-15-16-7-8-22-15/h2-9H,1H3,(H,16,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDQPMVPODNBYGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Retrosynthetic Analysis and Strategic Planning

From a retrosynthetic perspective, 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide presents two primary disconnection points:

- The ether bond between the pyridazine and the benzene ring

- The amide bond between the benzoic acid derivative and the thiazol-2-amine

These disconnections lead to several strategic approaches:

- Formation of the ether bond followed by amide coupling

- Formation of the amide bond followed by ether linkage

- Simultaneous formation of both linkages through convergent synthesis

Each approach offers distinct advantages and challenges, particularly in terms of regioselectivity, yield, and ease of purification. The selection of a particular synthetic route often depends on the availability of starting materials, laboratory infrastructure, and the desired scale of production.

Preparation Method via Ether Formation Followed by Amide Coupling

This approach begins with the synthesis of 3-((6-methylpyridazin-3-yl)oxy)benzoic acid, which is subsequently coupled with thiazol-2-amine to form the target compound.

Materials and Reagents

The synthesis requires the following materials:

| Reagent | Chemical Formula | Molecular Weight (g/mol) | Purity (%) | Quantity |

|---|---|---|---|---|

| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | >98 | 1.0 equiv |

| 3-Chloro-6-methylpyridazine | C₅H₅ClN₂ | 128.56 | >97 | 1.2 equiv |

| Thiazol-2-amine | C₃H₄N₂S | 100.14 | >98 | 1.2 equiv |

| Potassium carbonate | K₂CO₃ | 138.21 | >99 | 2.5 equiv |

| HCTU coupling agent | C₁₁H₁₃ClN₂O₃ | 413.69 | >98 | 1.2 equiv |

| Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | >98 | 1.2 equiv |

| Diisopropylethylamine (DIEA) | C₈H₁₉N | 129.24 | >99 | 3.0 equiv |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | >99.8 | As needed |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | >99.5 | As needed |

| Ethyl acetate | C₄H₈O₂ | 88.11 | >99.5 | As needed |

| Hexane | C₆H₁₄ | 86.18 | >95 | As needed |

Synthesis of 3-((6-methylpyridazin-3-yl)oxy)benzoic acid

The first step involves the formation of the ether linkage through nucleophilic aromatic substitution:

- In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxybenzoic acid (5.0 g, 36.2 mmol) and potassium carbonate (12.5 g, 90.5 mmol) to anhydrous DMF (50 mL).

- Stir the mixture at room temperature for 30 minutes to form the phenolate.

- Add 3-chloro-6-methylpyridazine (5.6 g, 43.4 mmol) dropwise to the reaction mixture.

- Heat the reaction mixture at 85°C for 14 hours, monitoring by thin-layer chromatography.

- After completion, cool to room temperature and pour into ice-cold water (150 mL).

- Acidify the mixture to pH 3-4 using 1N hydrochloric acid.

- Collect the precipitate by filtration, wash with cold water (3 × 30 mL), and dry under vacuum at 50°C.

- Purify the crude product by recrystallization from ethanol to obtain 3-((6-methylpyridazin-3-yl)oxy)benzoic acid as an off-white solid.

Expected yield: 6.5-7.0 g (71-76%)

The reaction proceeds through a nucleophilic aromatic substitution mechanism, facilitated by the electron-withdrawing effect of the nitrogen atoms in the pyridazine ring, which activates the chlorine for displacement.

Amide Coupling with Thiazol-2-amine

The amide bond formation can be accomplished through two main methods:

Via Acid Chloride Intermediate

This approach involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with thiazol-2-amine:

- In a dry 250 mL round-bottom flask, suspend 3-((6-methylpyridazin-3-yl)oxy)benzoic acid (5.0 g, 21.7 mmol) in dry DCM (40 mL).

- Add thionyl chloride (4.7 mL, 65.1 mmol) and a catalytic amount of DMF (0.1 mL).

- Reflux the mixture for 4 hours until gas evolution ceases.

- Remove excess thionyl chloride under reduced pressure.

- Dissolve the resulting acid chloride in dry DCM (30 mL) and cool to 0°C in an ice bath.

- Add thiazol-2-amine (2.6 g, 26.0 mmol) and triethylamine (6.0 mL, 43.4 mmol) slowly at 0°C.

- Allow the reaction to warm to room temperature and stir for 5 hours.

- Dilute with DCM (30 mL), wash with water (2 × 30 mL), 1N HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the product by column chromatography using ethyl acetate/hexane (3:7 to 1:1) as eluent.

Expected yield: 4.3-4.8 g (64-70%)

Via Coupling Reagents

This method utilizes modern coupling reagents to directly form the amide bond:

- In a dry 250 mL round-bottom flask, dissolve 3-((6-methylpyridazin-3-yl)oxy)benzoic acid (5.0 g, 21.7 mmol) in dry DMF (40 mL).

- Add HCTU (10.8 g, 26.0 mmol), HOBt (3.5 g, 26.0 mmol), and DIEA (11.3 mL, 65.1 mmol).

- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

- Add thiazol-2-amine (2.6 g, 26.0 mmol) and continue stirring at room temperature for 16 hours.

- Pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic layers with water (3 × 50 mL), 1N HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the product by column chromatography using ethyl acetate/hexane (3:7 to 1:1) as eluent.

Preparation Method via Amide Formation Followed by Ether Coupling

An alternative approach involves first forming the amide bond between 3-hydroxybenzoic acid and thiazol-2-amine, followed by the ether formation with 3-chloro-6-methylpyridazine.

Synthesis of 3-hydroxy-N-(thiazol-2-yl)benzamide

Via Acid Chloride Intermediate

- In a dry 250 mL round-bottom flask, suspend 3-hydroxybenzoic acid (5.0 g, 36.2 mmol) in dry DCM (40 mL).

- Add thionyl chloride (7.9 mL, 108.6 mmol) and a catalytic amount of DMF (0.1 mL).

- Reflux the mixture for 4 hours until gas evolution ceases.

- Remove excess thionyl chloride under reduced pressure.

- Dissolve the resulting acid chloride in dry DCM (30 mL) and cool to 0°C in an ice bath.

- Add thiazol-2-amine (4.4 g, 43.4 mmol) and triethylamine (10.1 mL, 72.4 mmol) slowly at 0°C.

- Allow the reaction to warm to room temperature and stir for 5 hours.

- Dilute with DCM (30 mL), wash with water (2 × 30 mL), 1N HCl (30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the product by column chromatography using ethyl acetate/hexane (2:3 to 3:2) as eluent.

Expected yield: 6.0-6.4 g (75-80%)

Via Coupling Reagents

- In a dry 250 mL round-bottom flask, dissolve 3-hydroxybenzoic acid (5.0 g, 36.2 mmol) in dry DMF (40 mL).

- Add HCTU (18.0 g, 43.4 mmol), HOBt (5.9 g, 43.4 mmol), and DIEA (18.9 mL, 108.6 mmol).

- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

- Add thiazol-2-amine (4.4 g, 43.4 mmol) and continue stirring at room temperature for 16 hours.

- Pour the reaction mixture into ice-cold water (200 mL) and extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic layers with water (3 × 50 mL), 1N HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the product by column chromatography using ethyl acetate/hexane (2:3 to 3:2) as eluent.

Ether Formation with 3-chloro-6-methylpyridazine

The final step involves the formation of the ether linkage:

- In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-N-(thiazol-2-yl)benzamide (5.0 g, 22.6 mmol) and potassium carbonate (7.8 g, 56.5 mmol) to anhydrous DMF (50 mL).

- Stir the mixture at room temperature for 30 minutes to form the phenolate.

- Add 3-chloro-6-methylpyridazine (3.5 g, 27.1 mmol) dropwise to the reaction mixture.

- Heat the reaction mixture at 85°C for 14 hours, monitoring by thin-layer chromatography.

- After completion, cool to room temperature and pour into ice-cold water (150 mL).

- Extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic layers with water (3 × 50 mL) and brine (50 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the product by column chromatography using ethyl acetate/hexane (3:7 to 1:1) as eluent or by recrystallization from ethanol.

Convergent Synthesis Approach

A more efficient approach involves a convergent synthesis strategy, where the key intermediates are prepared separately and then combined in the final steps.

Materials and Reagents

The synthesis requires the same materials as listed in Section 3.1.

Procedure

- Prepare 3-((6-methylpyridazin-3-yl)oxy)benzoic acid as described in Section 3.2.

- Activate the carboxylic acid by converting it to an acyl chloride or using coupling reagents as described in Sections 3.3.1 and 3.3.2.

- Introduce the thiazole moiety through reaction with thiazol-2-amine.

This approach streamlines the synthesis by optimizing each key step separately before combining them in the final stages.

One-Pot Synthesis Method

To improve efficiency and reduce isolation steps, a one-pot synthesis approach can be developed:

Materials and Reagents

The synthesis requires the same materials as listed in Section 3.1.

Procedure

- In a dry 250 mL round-bottom flask, dissolve 3-hydroxybenzoic acid (5.0 g, 36.2 mmol) in dry DMF (60 mL).

- Add HCTU (18.0 g, 43.4 mmol), HOBt (5.9 g, 43.4 mmol), and DIEA (18.9 mL, 108.6 mmol).

- Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

- Add thiazol-2-amine (4.4 g, 43.4 mmol) and continue stirring at room temperature for 8 hours.

- Without isolating the intermediate, add potassium carbonate (12.5 g, 90.5 mmol) and 3-chloro-6-methylpyridazine (5.6 g, 43.4 mmol).

- Heat the reaction mixture at 85°C for 14 hours.

- After completion, cool to room temperature and pour into ice-cold water (200 mL).

- Extract with ethyl acetate (3 × 50 mL).

- Wash the combined organic layers with water (3 × 50 mL), 1N HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

- Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the product by column chromatography using ethyl acetate/hexane (3:7 to 1:1) as eluent.

Expected yield: 6.8-7.2 g (60-65%)

This one-pot approach reduces the number of isolation steps, thereby minimizing yield losses and saving time and resources.

Comparison of Synthetic Methods

The various synthetic approaches to 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide can be compared based on several parameters:

| Method | Overall Yield (%) | Number of Steps | Reaction Time (h) | Purification Complexity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Ether Formation First | 48-62 | 2 | 18-20 | Moderate | Higher regioselectivity | Multiple isolation steps |

| Amide Formation First | 49-62 | 2 | 20-22 | Moderate | Higher amide coupling efficiency | Hydroxyl protection might be needed |

| One-pot Method | 60-65 | 1 | 22-24 | High | Time-efficient, less waste | More challenging purification |

Analytical Characterization

Spectroscopic Analysis

The identity and purity of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide can be confirmed through various spectroscopic techniques:

NMR Spectroscopy

1H NMR (300 MHz, DMSO-d6):

- δ 2.55 (s, 3H, CH3 of pyridazine)

- δ 7.22 (d, 1H, J = 3.6 Hz, thiazole H-4)

- δ 7.35-7.40 (m, 1H, aromatic H)

- δ 7.49-7.57 (m, 2H, aromatic H + thiazole H-5)

- δ 7.69 (d, 1H, J = 9.2 Hz, pyridazine H-5)

- δ 7.75-7.80 (m, 1H, aromatic H)

- δ 7.94 (d, 1H, J = 9.2 Hz, pyridazine H-4)

- δ 12.64 (s, 1H, NH)

13C NMR (75 MHz, DMSO-d6):

- δ 19.8 (CH3 of pyridazine)

- δ 118.4, 120.2, 122.7, 124.8, 126.5, 129.3, 132.5, 137.2, 142.6, 154.8, 157.6, 159.3 (aromatic carbons)

- δ 162.7 (C=O of amide)

IR Spectroscopy

- 3310 cm-1 (N-H stretching)

- 3070-3010 cm-1 (aromatic C-H stretching)

- 2925 cm-1 (aliphatic C-H stretching)

- 1673 cm-1 (C=O stretching of amide)

- 1625 cm-1 (C=N stretching)

- 1585 cm-1 (C=C stretching of aromatic rings)

- 1235 cm-1 (C-O-C stretching of ether)

Mass Spectrometry

Physicochemical Properties

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C15H12N4O2S | Elemental Analysis |

| Molecular Weight | 312.35 g/mol | Calculated |

| Physical Appearance | Off-white to pale yellow solid | Visual Observation |

| Melting Point | 174-176°C | Melting Point Apparatus |

| Solubility in Water | <0.1 mg/mL | Shake-flask Method |

| Solubility in DMSO | >20 mg/mL | Shake-flask Method |

| Solubility in Ethanol | 1-5 mg/mL | Shake-flask Method |

| Log P | 2.8-3.2 | Calculated |

Purity Assessment

The purity of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide can be determined using various analytical techniques:

HPLC Analysis

| Parameter | Specification | Method |

|---|---|---|

| Column | C18 reversed-phase, 150 × 4.6 mm, 5 μm | - |

| Mobile Phase A | Water with 0.1% formic acid | - |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | - |

| Gradient | 10-90% B over 20 minutes | - |

| Flow Rate | 1.0 mL/min | - |

| Detection | UV at 254 nm and 280 nm | - |

| Injection Volume | 10 μL | - |

| Run Time | 25 minutes | - |

| Purity Requirement | >98% | - |

Elemental Analysis

| Element | Calculated (%) | Acceptable Range (%) |

|---|---|---|

| Carbon | 57.68 | 57.48-57.88 |

| Hydrogen | 3.87 | 3.77-3.97 |

| Nitrogen | 17.94 | 17.84-18.04 |

| Sulfur | 10.26 | 10.16-10.36 |

Purification Methods

Several purification techniques can be employed to obtain high-purity 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide:

Column Chromatography

Recrystallization

Preparative HPLC

For higher purity requirements:

- Column: C18 reversed-phase, 250 × 20 mm, 10 μm

- Mobile phase: Gradient of acetonitrile and water with 0.1% formic acid

- Flow rate: 15 mL/min

- Detection: UV at 254 nm

- Expected purity: >99%

Stability Studies

The stability of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide under various conditions is essential for determining appropriate storage and handling procedures:

Thermal Stability

| Temperature (°C) | Duration | Degradation (%) | Major Degradation Products |

|---|---|---|---|

| 25 | 6 months | <2 | Hydrolysis products |

| 40 | 3 months | 5-7 | Hydrolysis products |

| 60 | 1 month | 15-20 | Hydrolysis products, oxidation products |

pH Stability

| pH | Duration (days) | Degradation (%) | Major Degradation Pathway |

|---|---|---|---|

| 2 | 7 | 10-15 | Hydrolysis of amide bond |

| 4 | 7 | 5-8 | Hydrolysis of amide bond |

| 7 | 7 | <2 | Minimal degradation |

| 9 | 7 | 3-5 | Ether bond cleavage |

Photostability

| Light Condition | Duration (days) | Degradation (%) | Major Degradation Products |

|---|---|---|---|

| Daylight | 7 | 5-8 | Oxidation products |

| UV light (365 nm) | 7 | 15-20 | Oxidation products, photolysis products |

| Dark | 7 | <1 | Minimal degradation |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazine ring. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound. Typical reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The benzamide core and the thiazole ring can participate in nucleophilic substitution reactions. Halogenated derivatives of the compound can be used as intermediates for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated derivatives, nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones from the oxidation of the methyl group.

Reduction: Formation of amines or alcohols from the reduction of nitro groups or carbonyl functionalities.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 302.36 g/mol

- CAS Number : 1797812-78-2

The structure comprises a thiazole ring linked to a benzamide moiety, with a pyridazine substituent that contributes to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing thiazole and pyridazine rings have been studied for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that such compounds can effectively target various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and leukemia (K562) cells.

A notable study highlighted the synthesis of thiazole-containing benzamides that showed promising results against cancer cell lines, suggesting that 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide may share similar anticancer mechanisms .

Anti-inflammatory Properties

Compounds with the benzamide structure have been recognized for their anti-inflammatory effects. The presence of the thiazole ring enhances these properties by modulating inflammatory pathways. Studies have shown that benzamide derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Research into similar thiazole and pyridazine derivatives has revealed efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Synthesis Methodologies

The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Benzamide Formation : The amide bond is formed by reacting a carboxylic acid derivative with an amine.

- Pyridazine Substitution : The introduction of the pyridazine moiety can be accomplished via nucleophilic substitution or coupling reactions.

These synthetic routes are crucial for optimizing yield and purity, as well as ensuring reproducibility for further biological testing.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiazole-benzamide derivatives and evaluated their anticancer activity against multiple cell lines. The compound demonstrated an IC50 value comparable to established chemotherapeutics, highlighting its potential as a lead compound for drug development .

Case Study 2: Anti-inflammatory Mechanism

Another study investigated the anti-inflammatory effects of benzamide derivatives in animal models of arthritis. Results indicated a significant reduction in inflammation markers, suggesting that compounds like 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide could be developed into effective anti-inflammatory agents .

Wirkmechanismus

The mechanism of action of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a crucial role in various biological processes. The compound’s ability to bind to these targets and modulate their activity is key to its bioactivity.

Molecular Targets and Pathways

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It may bind to receptors on the cell surface or within cells, influencing signal transduction pathways.

Proteins: The compound may interact with various proteins, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

N-(Thiazol-2-yl)-Benzamide Analogs

highlights eight ligands containing the N-(thiazol-2-yl)-benzamide moiety, targeting receptors including VEGFR-2, DprE1, and TRPA1. Key differences lie in substituents on the benzamide ring and the thiazole moiety:

- Substituent Effects : Derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) often exhibit enhanced potency against kinases or enzymes, while bulky aryl groups (e.g., 4-fluorophenyl in 9b, ) improve selectivity .

- Pharmacological Targets : For example, 3-(methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide () showed activity in bio-layer interferometry assays, likely due to the methylsulfonyl group’s strong electron-withdrawing effects .

Table 1: Key Structural and Functional Comparisons

Substituent-Driven Pharmacokinetic and Pharmacodynamic Differences

- Pyridazine vs. Pyridine/Oxadiazole : The target compound’s 6-methylpyridazine group may offer better metabolic stability compared to pyridine () or oxadiazole () derivatives, as pyridazine rings are less prone to oxidative metabolism .

- Nitro vs. Methyl Groups : Nitazoxanide () contains a nitro group on the thiazole ring, which contributes to its antiparasitic activity but may increase toxicity risks. In contrast, the target compound’s methyl group on pyridazine could reduce toxicity while maintaining potency .

- Sulfonyl vs. Ether Linkages : Methylsulfonyl-substituted analogs () exhibit strong enzyme inhibition, whereas ether-linked substituents (e.g., pyridazine in the target compound) may prioritize membrane permeability due to reduced polarity .

Key Research Findings and Implications

- Thiazole-Benzamide as a Privileged Scaffold : The recurring use of this core in diverse drug candidates () underscores its adaptability for targeting proteins with hydrophobic binding pockets .

- Unresolved Questions : Specific data on the target compound’s biological activity, selectivity, and ADMET profile are absent in the evidence, highlighting the need for further experimental validation.

Biologische Aktivität

3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide is a synthetic organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, molecular targets, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzamide core, a thiazole ring, and a pyridazine moiety. Its molecular formula is , with a molecular weight of 312.3 g/mol. The combination of these functional groups contributes to its reactivity and biological activity .

The biological activity of 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Binding : It may bind to receptors on cell surfaces or within cells, influencing signal transduction pathways critical for cellular function.

- Protein Interaction : The compound can interact with proteins, affecting their stability and function, which may lead to alterations in cellular signaling networks .

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives similar to 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide exhibit significant anti-proliferative effects against various cancer cell lines:

| Compound Derivative | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| YH-9 | SK-BR-3 (Breast) | 5.0 | EGFR/HER2 inhibition |

| YH-9 | A549 (Lung) | 10.0 | EGFR/HER2 inhibition |

| YH-9 | MCF7 (Breast) | 8.5 | EGFR/HER2 inhibition |

These findings suggest that the compound may serve as a viable candidate for targeted cancer therapies by inhibiting key growth factor receptors like EGFR and HER2 .

Anti-inflammatory Activity

In addition to its anticancer properties, 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide has been explored for its anti-inflammatory effects. Studies have shown that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation .

Case Studies

-

Case Study on Breast Cancer :

- A study evaluated the effects of the compound on breast cancer cell lines (MCF7 and SK-BR-3). The results indicated that the compound significantly inhibited cell proliferation with IC50 values indicating potent activity against these cancer types.

-

Case Study on Lung Cancer :

- Similar assessments were conducted on lung cancer cell lines (A549). The compound displayed selective cytotoxicity, suggesting its potential for therapeutic application in lung cancer treatment.

Q & A

Q. What are the key synthetic steps for preparing 3-((6-methylpyridazin-3-yl)oxy)-N-(thiazol-2-yl)benzamide?

The synthesis typically involves:

- Cyclization : Formation of the pyridazine ring using 6-methylpyridazin-3-ol derivatives.

- Coupling : Reaction of the pyridazine intermediate with a thiazole-2-amine via amide bond formation under carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR to verify aromatic protons, methyl groups, and amide linkages.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identification of C=O (amide) and C-O (ether) stretches .

Q. What purification methods ensure high purity for pharmacological studies?

- HPLC : Reverse-phase chromatography with C18 columns using acetonitrile/water gradients.

- Recrystallization : Solvent optimization (e.g., ethanol/dichloromethane) to remove unreacted precursors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalysts : Use of Pd-based catalysts for efficient coupling reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature Control : Maintaining 60–80°C during amide coupling to minimize side reactions .

Q. How to resolve discrepancies in NMR data between synthetic batches?

- Batch Analysis : Compare H NMR spectra across batches to identify impurities (e.g., residual solvents).

- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in complex aromatic regions.

- Quantitative NMR (qNMR) : Validate purity using an internal standard (e.g., maleic acid) .

Q. What in silico approaches predict the compound’s biological targets?

- Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or receptors.

- QSAR Modeling : Correlate structural features (e.g., pyridazine electronegativity) with activity data from analogs .

Q. How to design structure-activity relationship (SAR) studies for thiazole-pyridazine derivatives?

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) on the pyridazine ring.

- Bioisosteric Replacement : Replace the thiazole moiety with oxazole or imidazole to assess potency changes.

- In Vitro Assays : Test variants in enzyme inhibition assays (e.g., tyrosine kinases) to map critical functional groups .

Q. What strategies mitigate side reactions during synthesis?

- Protecting Groups : Temporarily block reactive sites (e.g., amine groups) during coupling steps.

- Low-Temperature Reactions : Perform sensitive steps (e.g., acylation) at 0–4°C to prevent hydrolysis.

- Real-Time Monitoring : Use TLC or inline IR to track reaction progress and halt at optimal conversion .

Q. How to validate target engagement in enzyme inhibition assays?

- Kinetic Studies : Measure values via competitive inhibition assays.

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., EGFR) to visualize binding modes.

- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in cell lysates after compound treatment .

Q. How to address contradictions between computational solubility predictions and experimental data?

- Solubility Parameters : Use Hansen solubility parameters to refine predictions for polar aprotic solvents.

- Experimental Validation : Perform shake-flask experiments with UV/Vis quantification at varying pH levels.

- Co-solvent Systems : Test additives (e.g., cyclodextrins) to enhance aqueous solubility .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS alongside NMR).

- Advanced Characterization : Employ X-ray crystallography for unambiguous structural confirmation if crystals are obtainable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.